molecular formula C14H14ClF3N2O3 B11454223 1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea

1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea

Cat. No.: B11454223
M. Wt: 350.72 g/mol
InChI Key: NBJMHOONAVUPCL-UHFFFAOYSA-N
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Description

3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-CYCLOPENTYLUREA is a complex organic compound characterized by the presence of a trifluoromethyl group and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-CYCLOPENTYLUREA typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-(trifluoromethyl)benzodioxole with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety .

Chemical Reactions Analysis

Types of Reactions

3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-CYCLOPENTYLUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

The choice of reagents and conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent hydrolysis of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-CYCLOPENTYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and benzodioxole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-CYCLOPENTYLUREA lies in its combination of a benzodioxole ring with a cyclopentylurea moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C14H14ClF3N2O3

Molecular Weight

350.72 g/mol

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea

InChI

InChI=1S/C14H14ClF3N2O3/c15-8-5-6-10-11(7-8)23-14(22-10,13(16,17)18)20-12(21)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,19,20,21)

InChI Key

NBJMHOONAVUPCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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